6-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-4-one
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Overview
Description
6-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-4-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications .
Preparation Methods
The synthesis of 6-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-4-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
- 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones
- 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one .
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications.
Properties
Molecular Formula |
C16H9Cl3N2O2S |
---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
4-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H9Cl3N2O2S/c17-9-6-11(19)12(7-10(9)18)24-15-14(22)13(20-21-16(15)23)8-4-2-1-3-5-8/h1-7H,(H2,21,22,23) |
InChI Key |
NJPFLFXTFOIZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2O)SC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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